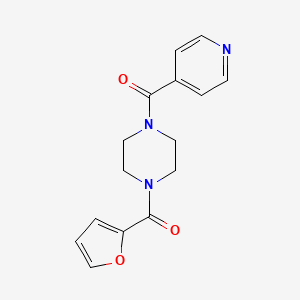

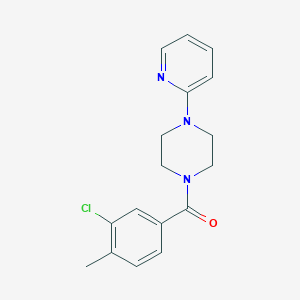

1-(2-furoyl)-4-isonicotinoylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Furoyl)piperazine” is a heterocyclic compound with the empirical formula C9H12N2O2 . It’s used as a building block in the synthesis of various compounds . It has been used to synthesize 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate .

Synthesis Analysis

The synthesis of “1-(2-furoyl)-4-isonicotinoylpiperazine” involves several steps. Initial 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride were stirred with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate. The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .Applications De Recherche Scientifique

Butyrylcholinesterase Inhibitors

The compound has been used in the synthesis of benzamide derivatives that have shown significant inhibition potential against butyrylcholinesterase (BChE) enzyme . This is particularly important as new drug candidates for treating diseases caused by this enzyme are being sought .

Antioxidant Activity

1-(2-furoyl)-4-isonicotinoylpiperazine derivatives have been synthesized and evaluated for their antioxidant activity . Antioxidants are crucial in combating oxidative stress in the body, which is linked to various diseases.

Urease Inhibition

These derivatives have also been studied for their potential as inhibitors of the Urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of certain medical conditions.

Biological Activities

Acyl thiourea, a component of 1-(2-furoyl)-4-isonicotinoylpiperazine, has been found to have unique characteristics that contribute to various biological activities . For instance, novel trifluoromethyl pyrazole acyl thiourea derivatives have shown promising fungicidal activity .

Antibacterial and Antifungal Evaluation

Some acyl thioureas, including those synthesized from 1-(2-furoyl)-4-isonicotinoylpiperazine, have shown good antibacterial activity and in vivo fungicidal activity against Botrytis cinerea and Fusarium oxysporum .

Hemocompatibility

Certain N-acyl-morpholine-4-carbothioamide derivatives, which can be synthesized from 1-(2-furoyl)-4-isonicotinoylpiperazine, have been found to be highly hemocompatible, making them biosafe .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(2-furoyl)-4-isonicotinoylpiperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in various functions such as muscle movement, breathing, heart rate, learning, and memory.

Mode of Action

1-(2-furoyl)-4-isonicotinoylpiperazine interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, thereby enhancing cholinergic transmission.

Biochemical Pathways

The biochemical pathway affected by 1-(2-furoyl)-4-isonicotinoylpiperazine is the cholinergic pathway . By inhibiting butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in cholinergic transmission. The downstream effects of this include enhanced muscle movement, improved memory and learning, and regulated heart rate.

Result of Action

The molecular and cellular effects of 1-(2-furoyl)-4-isonicotinoylpiperazine’s action include an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . This can lead to improved muscle movement, learning, and memory, and regulated heart rate.

Propriétés

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14(12-3-5-16-6-4-12)17-7-9-18(10-8-17)15(20)13-2-1-11-21-13/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBAZLIROKFMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isobutyl-3-(1-piperazinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5770999.png)

![1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5771003.png)

![ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate](/img/structure/B5771006.png)

![2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5771015.png)

![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5771022.png)

![5-(4-chlorophenyl)-2-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5771041.png)

![2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5771064.png)

![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5771078.png)

![N~2~-methyl-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)